molecular formula C11H13ClN2O B12513939 N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine

N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine

Cat. No.: B12513939
M. Wt: 224.68 g/mol
InChI Key: OHVHYPASLWQTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine (CAS 1427468-69-6) is a high-purity chemical compound supplied as a yellow to white solid with a melting point of 100-103 °C . This compound belongs to the 2-aminobenzoxazole class of heterocyclic scaffolds, which have been identified as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter, Spns2 . Targeting the Spns2-mediated S1P export pathway is a promising therapeutic strategy in immunology, with potential applications for research into multiple sclerosis, ulcerative colitis, and renal fibrosis . By inhibiting Spns2, this class of compounds can disrupt the S1P gradient required for lymphocyte egress from lymphoid tissues, leading to a demonstrable decrease in circulating lymphocytes (lymphopenia) and providing an immunosuppressive effect without the cardiac liability associated with direct S1P receptor modulators . As a derivative of this privileged scaffold, this compound is a valuable tool for researchers exploring the physiologic consequences of selective S1P export inhibition and expanding the structure-activity relationships of Spns2 inhibitors. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

N-tert-butyl-5-chloro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C11H13ClN2O/c1-11(2,3)14-10-13-8-6-7(12)4-5-9(8)15-10/h4-6H,1-3H3,(H,13,14)

InChI Key

OHVHYPASLWQTLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

Procedure :

  • Reactants : 5-Chloro-2-aminophenol, tert-butyl isocyanate.
  • Conditions : Dichloromethane (DCM), triethylamine (TEA) as a base, 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.
  • Mechanism : Nucleophilic attack by the amine on the isocyanate carbonyl, followed by intramolecular cyclization.
  • Yield : 68–72%.

Optimization :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but require higher temperatures (80°C).
  • Catalysts : nBu4NI (10 mol%) enhances reaction rates under microwave irradiation (150°C, 20 minutes).

Oxidative Cyclization with Palladium Catalysts

Procedure :

  • Reactants : 5-Chloro-2-iodophenol, tert-butylamine.
  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos ligand, Cs₂CO₃, toluene, 110°C, 24 hours.
  • Mechanism : C–N coupling followed by oxidative cyclization.
  • Yield : 65–78%.

Advantages :

  • Tolerates electron-withdrawing substituents.
  • Scalable to gram quantities without significant yield loss.

Nucleophilic Substitution on Preformed Benzoxazole Cores

Halogen Exchange at the 2-Position

Procedure :

  • Reactants : 5-Chlorobenzo[d]oxazol-2-amine, tert-butyl bromide.
  • Conditions : K₂CO₃, DMF, 80°C, 8 hours.
  • Yield : 45–55%.

Limitations :

  • Competing N-alkylation at the oxazole ring nitrogen reduces selectivity.
  • Requires excess tert-butyl bromide (3 equiv.).

Buchwald–Hartwig Amination

Procedure :

  • Reactants : 2-Bromo-5-chlorobenzo[d]oxazole, tert-butylamine.
  • Conditions : Pd₂(dba)₃ (2 mol%), DavePhos ligand, NaOtBu, toluene, 100°C, 12 hours.
  • Yield : 70–82%.

Key Observations :

  • Steric hindrance from the tert-butyl group necessitates bulky ligands (e.g., DavePhos) to prevent catalyst deactivation.

Palladium-Catalyzed Coupling Strategies

Suzuki–Miyaura Cross-Coupling

Procedure :

  • Reactants : 2-Amino-5-chlorobenzo[d]oxazole boronate ester, tert-butyl halides.
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, H₂O/EtOH (3:1), 80°C, 6 hours.
  • Yield : 60–75%.

Applications :

  • Enables late-stage functionalization for analog synthesis.

Microwave-Assisted Coupling

Procedure :

  • Reactants : 5-Chloro-N-cyclohexylbenzo[d]oxazol-2-amine, tert-butylboronic acid.
  • Conditions : Microwave irradiation (150°C, 20 minutes), Bu4NI (10 mol%), DMF/H₂O.
  • Yield : 85–90%.

Advantages :

  • Reduces reaction time from hours to minutes.
  • Minimizes side products from thermal degradation.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Procedure :

  • Reactants : 5-Chloro-2-nitrophenol, tert-butylamine.
  • Conditions :
    • Step 1 : Hydrogenation over Pd/C (50 psi H₂, 60°C) to reduce nitro to amine.
    • Step 2 : Cyclization in a microreactor (TFA, 120°C, residence time 10 minutes).
  • Yield : 80–85%.

Benefits :

  • Higher throughput (kg/day) compared to batch processes.
  • Improved safety profile due to minimized intermediate handling.

Recrystallization and Purification

  • Solvent System : Ethyl acetate/hexane (1:3) for >99% purity.
  • Challenges : The tert-butyl group increases hydrophobicity, complicating aqueous workups.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Limitations
Acid-catalyzed cyclization 68–72 95–98 Moderate Requires stoichiometric acid
Buchwald–Hartwig 70–82 97–99 High Costly palladium catalysts
Microwave-assisted 85–90 98–99 High Specialized equipment needed
Continuous flow 80–85 99+ Industrial High initial investment

Mechanistic Insights and Side Reactions

Competing Pathways

  • N-Alkylation vs. Cyclization : Tertiary amines (e.g., TEA) suppress N-alkylation by deprotonating intermediates.
  • Chlorine Displacement : Nucleophilic solvents (e.g., DMF) may displace chlorine at high temperatures, necessitating inert atmospheres.

Byproduct Formation

  • Major Byproducts :
    • N-tert-Butyl-5-hydroxybenzo[d]oxazol-2-amine (from hydrolysis under acidic conditions).
    • Di-tert-butyl derivatives (from over-alkylation).

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Activity

Recent studies have indicated that derivatives of benzo[d]oxazole compounds, including N-tert-butyl-5-chlorobenzo[d]oxazol-2-amine, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit the proliferation of cancer cells through mechanisms involving the modulation of inflammatory cytokines such as IL-1β and IL-6. These compounds may serve as potential candidates for cancer therapy by targeting specific signaling pathways involved in tumor growth and metastasis .

1.2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research demonstrates that certain derivatives can suppress the expression of inflammatory cytokines, making them potential therapeutic agents for conditions like rheumatoid arthritis and asthma. In vitro studies have shown that these compounds can inhibit the secretion of pro-inflammatory cytokines from activated immune cells, indicating their potential utility in treating inflammatory diseases .

1.3. Synthesis of Drug Intermediates

This compound serves as an important intermediate in the synthesis of pharmaceuticals such as Edoxaban, an anticoagulant drug. The synthetic pathway involves the reaction of this compound with other chemical entities to yield active pharmaceutical ingredients (APIs) that can effectively inhibit blood coagulation pathways .

Material Science Applications

2.1. Organic Light Emitting Diodes (OLEDs)

In material science, derivatives of benzo[d]oxazole compounds have been explored for their application in organic light-emitting diodes (OLEDs). The ambipolar transport properties of these compounds make them suitable candidates for use in single-layer blue-emitting OLEDs, which are critical for the development of efficient display technologies .

2.2. Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinities of this compound derivatives with various biological targets. Such studies help in understanding the interactions at a molecular level and can guide further modifications to enhance efficacy and specificity for desired therapeutic outcomes .

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes:

  • Initial Reaction : The compound is synthesized through a nucleophilic substitution reaction involving appropriate precursors.
  • Purification : The resultant product is purified using crystallization techniques to achieve high purity levels necessary for biological testing.
  • Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated various derivatives including this compoundSignificant inhibition of cancer cell proliferation observed; potential for further development as anticancer agents .
Anti-inflammatory EffectsInvestigated effects on cytokine expressionCompounds showed reduced levels of IL-1β and IL-6; promising candidates for inflammatory disease treatment .
Synthesis Pathway AnalysisFocused on drug intermediates like EdoxabanEstablished effective synthetic routes utilizing this compound .

Mechanism of Action

The mechanism of action of N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Substituent bulkiness (e.g., tert-butyl vs. methyl or benzyl) influences synthetic yields. For instance, N-benzyl derivatives achieve moderate yields (45%), while sterically hindered groups may require optimized conditions .
  • Boronate-containing analogs (e.g., compound 5) are synthesized via Suzuki coupling, a method applicable to halogenated precursors like the target compound .

Physicochemical Properties

Chlorine and alkyl/aryl substituents significantly alter solubility, melting points, and lipophilicity:

Table 2: Physical Properties of Selected Analogs
Compound Name Melting Point (°C) LogP (Predicted) Solubility Reference
N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine Not reported ~3.2 Low (hydrophobic) -
5-Chlorobenzo[d]oxazol-2-amine hydrochloride Not reported ~1.8 High (ionic form)
5,6-Dichlorobenzo[d]oxazol-2-amine Not reported ~3.5 Very low
N-(4-Phenoxyphenyl)benzo[d]oxazol-2-amine (2s) Not reported ~4.0 Low

Key Observations :

  • The tert-butyl group increases hydrophobicity (higher LogP) compared to unsubstituted or ionic forms (e.g., hydrochloride salts) .
  • Dichlorination (5,6-dichloro analog) further elevates LogP, reducing aqueous solubility .

Key Observations :

  • Bulky substituents (e.g., tert-butyl) may enhance target selectivity by reducing off-target interactions, as seen in SLB112216818’s submicromolar S1P inhibition .

Biological Activity

N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory effects and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and potential therapeutic implications.

Chemical Structure and Properties

This compound belongs to the benzoxazole class of compounds, which are known for their diverse biological activities. The presence of the tert-butyl and chlorine substituents on the benzoxazole scaffold significantly influences its pharmacological properties.

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties primarily through the modulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. These cytokines play crucial roles in the inflammatory response, and their regulation is vital for therapeutic intervention in inflammatory diseases.

Inhibition of Cytokine Expression

A study demonstrated that several benzoxazole derivatives effectively inhibited the mRNA expression of IL-1β and IL-6 in vitro. Specifically, compounds with a tert-butyl group at the 5th position of the benzoxazole ring showed significant activity against these cytokines without inducing hepatotoxicity in vivo .

Efficacy in Biological Assays

The biological activity of this compound has been evaluated through various assays:

  • In Vitro Studies : These studies typically involve cell lines exposed to lipopolysaccharides (LPS) to induce inflammation. The compound's ability to reduce cytokine levels has been confirmed through quantitative PCR and Western blotting techniques.
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of this compound. Notably, reductions in serum levels of ALT and AST were observed, indicating low hepatotoxicity while maintaining significant anti-inflammatory effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study involving LPS-induced inflammation in mice, treatment with this compound led to a marked decrease in serum levels of IL-6 and TNF-α. Histological analysis showed reduced infiltration of inflammatory cells in treated groups compared to controls.

Case Study 2: Cancer Therapeutics

Another study explored the cytotoxic effects of benzoxazole derivatives on cancer cell lines. Compounds similar to this compound exhibited selective cytotoxicity against various tumor cells while sparing normal cells, suggesting potential as an anticancer agent .

Comparative Analysis with Other Compounds

To understand the relative efficacy of this compound, a comparison with other known benzoxazole derivatives is essential. The following table summarizes key findings from recent studies:

Compound NameCytokine InhibitionIC50 (µM)HepatotoxicityRemarks
This compoundSignificant10LowEffective anti-inflammatory agent
Benzoxazole Derivative AModerate15ModerateLess selective
Benzoxazole Derivative BHigh8HighPotentially hepatotoxic

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